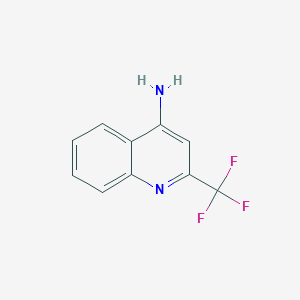

2-(Trifluoromethyl)quinolin-4-amine

描述

Structure

2D Structure

属性

IUPAC Name |

2-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDALBEJGMLUINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00502357 | |

| Record name | 2-(Trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700-93-2 | |

| Record name | 2-(Trifluoromethyl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Trifluoromethyl Quinolin 4 Amine and Its Derivatives

Established Synthetic Pathways for 2-(Trifluoromethyl)quinolin-4-amine Core Structure

The construction of the this compound core relies on a foundation of established organic reactions, which have been adapted and optimized for this specific architecture. Key strategies include multi-component reactions, various cyclization methods to form the quinoline (B57606) ring, and specific techniques for the introduction of the crucial trifluoromethyl moiety.

Multi-component Reactions for this compound Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single synthetic operation. While specific MCRs leading directly to this compound are not extensively documented in readily available literature, the principles of quinoline synthesis via MCRs can be extrapolated. For instance, the Povarov reaction, a three-component reaction of an aniline (B41778), an aldehyde, and an alkene, is a powerful tool for constructing substituted quinolines. Conceptually, a variation of this reaction using a trifluoromethylated component could provide a pathway to the desired scaffold.

One notable multi-component approach to quinoline synthesis involves the Lewis acid-catalyzed reaction of anilines, aldehydes, and alkynes. This methodology has been successfully employed to generate a variety of substituted quinolines. For example, the reaction of 4-n-octyloxyaniline, 4-n-octyloxybenzaldehyde, and 1-ethynyl-4-heptyloxybenzene, catalyzed by Yb(OTf)₃ or FeCl₃, yields highly substituted quinolines researchgate.netscielo.br. Adapting such a strategy with a trifluoromethyl-containing alkyne or aldehyde could potentially lead to the 2-(trifluoromethyl)quinoline (B1226531) core.

Cyclization Reactions for Quinoline Ring Formation

The formation of the quinoline ring is a critical step in the synthesis of this compound. Several classical cyclization reactions have been effectively utilized for this purpose.

The Friedländer annulation is a prominent method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of 2-(trifluoromethyl)quinolines, this typically involves the reaction of a substituted 2-trifluoroacetyl aniline with a carbonyl compound under the catalysis of proline potassium salt, which has been shown to be a superior catalyst for this transformation, affording good to excellent yields under mild conditions researchgate.net.

Another powerful cyclization strategy is the Conrad-Limpach synthesis , which involves the reaction of an aniline with a β-ketoester. For instance, the cyclization of anilines with ethyl trifluoroacetoacetate is a known route to 2-trifluoromethylquinolines nih.gov. This reaction proceeds through an initial Michael addition followed by an intramolecular cyclization and dehydration to form the quinoline ring. A specific example is the synthesis of 4,8-dibromo-2-(trifluoromethyl)quinoline, which starts from the reaction of 2-bromoaniline (B46623) and ethyl trifluoroacetoacetate in the presence of polyphosphoric acid nih.gov.

A simple two-step procedure has also been described for the preparation of 2-trifluoromethyl-1-(substituted aryl)-4(1H)-quinolones. This method utilizes the cyclization of trifluoromethyl enaminone intermediates with potassium carbonate in hot dimethylformamide to produce the trifluoromethylated 4(1H)-quinolones in good to excellent yields researchgate.net. These quinolones can then be converted to the corresponding 4-aminoquinolines.

Strategies for Trifluoromethyl Group Incorporation

The introduction of the trifluoromethyl (CF₃) group is a key step that imparts unique electronic and steric properties to the final molecule. This can be achieved either by starting with a trifluoromethyl-containing building block or by introducing the CF₃ group at a later stage of the synthesis.

The most common and direct approach is to use a starting material that already contains the trifluoromethyl group. Ethyl trifluoroacetoacetate is a widely used synthon for this purpose, as seen in the Conrad-Limpach synthesis, where it provides both the C2-trifluoromethyl group and the C3 and C4 atoms of the quinoline ring nih.gov. Similarly, substituted 2-trifluoroacetyl anilines are key precursors in the Friedländer annulation, directly incorporating the trifluoromethyl group at the 2-position of the resulting quinoline researchgate.net.

Direct trifluoromethylation of a pre-formed quinoline ring at the 2-position is also a viable, though less common, strategy. This can be achieved through radical trifluoromethylation reactions using various trifluoromethylating agents.

Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, its chemical versatility allows for a wide range of derivatization and functionalization reactions. These modifications are crucial for fine-tuning the molecule's biological activity and physicochemical properties.

Introduction of Diverse Substituents at the 4-Amino Position

The primary amino group at the 4-position is a prime site for introducing structural diversity. A variety of chemical transformations can be employed to modify this functional group.

N-Arylation: The synthesis of N-aryl derivatives of 2-(trifluoromethyl)quinazolin-4-amine has been reported, suggesting that similar N-arylation strategies could be applied to this compound researchgate.net. This can be achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates.

N-Acylation and N-Sulfonylation: The amino group can readily react with acylating and sulfonylating agents to form amides and sulfonamides, respectively. For instance, the reaction with various acyl chlorides or sulfonyl chlorides in the presence of a base would yield the corresponding N-acylated or N-sulfonylated derivatives. The synthesis of 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzenesulfonamide has been reported, demonstrating the feasibility of N-sulfonylation nih.gov.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives. The synthesis of aryl-heteroaryl ureas based on 4-aminoquinoline (B48711) has been described as a strategy for developing inhibitors of the insulin-like growth factor receptor (IGF-1R) researchgate.net.

The following table summarizes some examples of derivatization at the 4-amino position of related quinoline structures:

| Reagent Class | Resulting Functional Group | Example Reaction |

| Aryl Halides | N-Aryl Amine | Buchwald-Hartwig Amination |

| Acyl Chlorides | Amide | Schotten-Baumann Reaction |

| Sulfonyl Chlorides | Sulfonamide | Hinsberg Reaction |

| Isocyanates | Urea | Nucleophilic Addition |

Modifications of the Quinoline Ring System

The quinoline ring itself can be further functionalized to introduce additional substituents, which can significantly impact the molecule's properties.

Palladium-Catalyzed Cross-Coupling Reactions: For quinoline rings bearing a halogen substituent, palladium-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds. For instance, the Sonogashira reaction has been used to introduce alkynyl groups onto brominated 2-trifluoromethylquinolines nih.gov.

C-H Activation: Direct functionalization of C-H bonds on the quinoline ring is an increasingly important strategy. Palladium-catalyzed C-H activation has been used to introduce aryl groups at the C8-position of a trifluoromethyl-substituted aminoquinoline researchgate.net.

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The position of substitution is influenced by the existing substituents. For example, nitration of 2-amino-3-methylimidazo[4,5-f]quinoline has been reported to occur on the quinoline ring nih.gov.

The following table provides examples of modifications to the quinoline ring system:

| Reaction Type | Reagent | Position of Modification |

| Sonogashira Coupling | Terminal Alkyne, Pd catalyst | C4, C8 (on brominated quinoline) nih.gov |

| C-H Arylation | Aryl Bromide, Pd catalyst | C8 researchgate.net |

| Nitration | Nitrating Agent | Varies depending on substrate |

Green Chemistry Approaches in 2-(Trifluoromethyl)quinoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline derivatives to reduce environmental impact. These approaches prioritize the use of non-toxic reagents, renewable resources, and energy-efficient processes. Methodologies such as metal-free synthesis, the use of environmentally benign solvents, and catalyst-free conditions are central to these efforts. researchgate.net

One notable green approach involves a one-pot [4+2] annulation reaction that proceeds through aldol (B89426), aza-Witting, and dehydrofluorination steps to create substituted quinolin-4-ols, which are precursors to the target amine. This method is lauded for its high efficiency and operational simplicity. researchgate.net Another strategy employs an environmentally benign, highly atom-economic protocol for C-C bond construction under catalyst- and solvent-free conditions. researchgate.net

Key advantages of these green methodologies include:

High Atom Economy: Maximizing the incorporation of material from the starting materials into the final product. researchgate.netrsc.org

Operational Simplicity: Streamlined procedures that are easier and safer to perform. researchgate.net

Reduced Waste: Minimizing the formation of hazardous by-products. rsc.org

Energy Efficiency: Utilizing methods like microwave irradiation that reduce energy consumption. benthamdirect.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of 2-(trifluoromethyl)quinoline derivatives. Research has focused on systematically evaluating catalysts, solvents, additives, and reaction times to identify the most effective synthetic protocols.

For instance, in the synthesis of 2,4- and 4-substituted quinolines, an iron-catalyzed C(sp²)–C(sp²) bond cleavage of styrenes followed by hydroamination was investigated. The choice of solvent was found to be crucial. While an initial reaction in trifluoroethanol (TFE) with an FeCl₃·6H₂O catalyst yielded a mix of products, switching the solvent to methanol (B129727) significantly improved the isolated yields of the desired quinoline structures. researchgate.net

In another example, the synthesis of bis-alkynyl-2-trifluoromethylquinolines via palladium-catalyzed Sonogashira reactions was optimized. nih.gov Researchers tested various palladium catalysts and ligand combinations to achieve quantitative yields. The study found that 2.5 mol % of Pd(PPh₃)₄ with a copper co-catalyst provided the best results, allowing for the efficient synthesis of a range of products in yields from 71% to 99%. nih.gov Reducing the catalyst loading below this optimal level led to a decrease in yield. nih.gov

A multi-step synthesis starting from α-CF₃-enamines also demonstrates the importance of optimization. The final step, an intramolecular cyclization to afford 2-CF₃-3-arylquinolines, is achieved in yields up to 99% by using an Fe-AcOH system for the reduction of a nitro group, which promotes the cyclization. rsc.org

The tables below illustrate the systematic optimization of reaction parameters from various studies.

Table 1: Optimization of the Sonogashira Reaction for a 2-(Trifluoromethyl)quinoline Derivative nih.gov

| Entry | Pd Catalyst (mol %) | Ligand | Cu Catalyst (mol %) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | XPhos | CuI (10) | 99 |

| 2 | Pd(PPh₃)₄ (5) | – | CuI (10) | 99 |

| 3 | Pd(PPh₃)₄ (2.5) | – | CuI (5) | 99 |

| 4 | Pd(PPh₃)₄ (1.75) | – | CuI (3.5) | 93 |

| 5 | Pd(PPh₃)₄ (1) | – | CuI (2) | 90 |

Reaction Conditions: Phenylacetylene (3.0 equiv), dioxane, NEt₃, 100 °C, 6 h.

Table 2: Solvent Effect on Fe-Catalyzed Quinoline Synthesis researchgate.net

| Entry | Catalyst | Additive | Solvent | Yield (3a) (%) | Yield (3a') (%) |

| 1 | FeCl₃·6H₂O (25 mol %) | TFA (1.5 equiv) | TFE | 12 | 36 |

| 2 | FeCl₃·6H₂O (25 mol %) | TFA (1.5 equiv) | Methanol | 41 | 51 |

Reaction of aniline (1a) with styrene (B11656) (2a).

These optimization studies are crucial for developing robust, efficient, and high-yielding synthetic routes, making compounds like this compound more readily available for further research and application.

Medicinal Chemistry and Biological Activity of 2 Trifluoromethyl Quinolin 4 Amine Derivatives

Anticancer Activity of 2-(Trifluoromethyl)quinolin-4-amine Derivatives

Derivatives of this compound have emerged as a promising class of compounds in the realm of oncology, demonstrating significant potential in combating various cancer types. Researchers have synthesized and evaluated numerous analogues, leading to the discovery of potent agents with diverse mechanisms of action.

In Vitro Antiproliferative Studies Across Various Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. These studies have consistently demonstrated the potent antiproliferative activity of these compounds.

A series of novel this compound derivatives were synthesized and evaluated for their cytotoxic activity against PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) cell lines. researchgate.netnih.gov Notably, compound 5e exhibited remarkable potency with IC₅₀ values of 0.49 µM, 0.08 µM, and 0.01 µM against PC3, K562, and HeLa cells, respectively. nih.gov Further investigation revealed that compounds 5e , 5f , and 5o displayed superior anti-proliferative activity against HeLa cells compared to the well-known anticancer agent combretastatin (B1194345) A-4. researchgate.netnih.gov The mechanism of action for the representative compound 5e was identified as the inhibition of tubulin polymerization, similar to colchicine (B1669291). nih.gov This was further supported by immunofluorescence staining, which showed that compound 5e disrupted the tubulin network in HeLa cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

In another study, a series of N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, structurally related to the core quinoline (B57606) scaffold, were synthesized and screened for their anticancer activities against PC3, K562, and HeLa cells. researchgate.net Several of these compounds exhibited excellent inhibitory activity against all three cell lines. researchgate.net Further investigation into the mechanism revealed that some of these compounds were particularly sensitive to PC3 cells overexpressing the Werner (WRN) helicase, suggesting a potential for targeting WRN-dependent cancers. dntb.gov.ua

Hybrid molecules incorporating the 4-aminoquinoline (B48711) scaffold have also been explored. For instance, novel 4-aminoquinoline derivatives were synthesized and tested against the MCF-7 breast cancer cell line. nih.gov Impressively, seventeen of these compounds demonstrated higher activity than the standard chemotherapeutic drug doxorubicin (B1662922). nih.gov Specifically, the 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine derivative 1 , N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine (10 ), and 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl)quinolin-3-amine (11 ) were found to be two to three times more potent than doxorubicin. nih.gov

Furthermore, a study focusing on a hybrid pharmacophore approach linked sulfonyl and sulfonamide groups to the 4-aminoquinoline core. nih.gov This approach led to the identification of several compounds, including those with a 7-trifluoromethyl substitution, that exhibited selective anti-proliferative effects against cancer cells. nih.gov For example, the introduction of a 2,4-dinitro phenyl substitution generally increased potency, with the chloro-substituted compound 13 showing more favorable anticancer effects than its trifluoromethyl counterpart 22 on MCF7 cells. nih.gov

The antiproliferative potential of these derivatives has been observed across a wide range of cancer cell lines, as detailed in the table below.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5e | PC3 | 0.49 | nih.gov |

| 5e | K562 | 0.08 | nih.gov |

| 5e | HeLa | 0.01 | nih.gov |

| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine (1) | MCF-7 | More potent than doxorubicin | nih.gov |

| N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine (10) | MCF-7 | More potent than doxorubicin | nih.gov |

| 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl)quinolin-3-amine (11) | MCF-7 | More potent than doxorubicin | nih.gov |

| Thiophenyl-2-carboxylic acid methyl ester substitution on 7-trifluoromethyl-4-aminoquinoline sulfonamide (42) | MDA-MB231, MDA-MB468, MCF7 | Substantial increase in potency | nih.gov |

In Vivo Antitumor Efficacy in Preclinical Models

The promising in vitro results have prompted the evaluation of these compounds in preclinical animal models to assess their in vivo antitumor efficacy.

In a study involving a PC3 xenograft mouse model, compound 8b , a 4-trifluoromethyl-2-anilinoquinoline derivative, demonstrated significant anti-cancer efficacy. bohrium.com This finding underscores the translational potential of these compounds from bench to bedside.

Another study reported the development of facilely accessible quinoline derivatives that were effective in vivo against Clostridioides difficile. usf.edu While this study focused on antibacterial activity, the in vivo efficacy highlights the potential for these types of compounds to be effective in a whole-animal system, a crucial step in drug development.

Evaluation of Selective Cytotoxicity in Cancer versus Normal Cells

A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Several studies have investigated the selective cytotoxicity of this compound derivatives.

One study highlighted that many sulfonyl compounds exhibit selective cytotoxicity towards cancer cells over normal cells, a property likely influenced by the heterocyclic attachment to the sulfonyl group. nih.gov This principle was applied in the design of 4-aminoquinoline sulfonamide hybrids, with some compounds demonstrating a selective anti-proliferative effect against cancer cells. nih.gov

In a separate investigation, novel 2-morpholino-4-anilinoquinoline derivatives were synthesized and evaluated for their anticancer potential against the HepG2 cell line. nih.gov While several compounds showed high cytotoxic activity, compound 3e was noted for its greater selectivity against cancer cells, indicating a better safety profile compared to other tested compounds. nih.gov This selectivity is crucial for minimizing the side effects commonly associated with cancer treatments.

Furthermore, a study on 1,4-naphthoquinone/4-quinolone hybrids reported that the synthesized compounds demonstrated selective cytotoxicity against Luminal and triple-negative breast cancer (TNBC) cells, with lower toxicity towards non-tumor MCF10A cells compared to doxorubicin. researchgate.net

Antibacterial and Antifungal Activities

Beyond their anticancer properties, derivatives of this compound have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Efficacy Against Phytopathogenic Bacteria

Plant diseases caused by pathogenic bacteria pose a significant threat to agriculture. The development of effective and environmentally friendly bactericides is therefore of great importance.

Inspired by the natural quinine (B1679958) alkaloids, a series of 2-(trifluoromethyl)-4-hydroxyquinoline derivatives were synthesized and evaluated for their antibacterial activity against plant phytopathogenic bacteria. bohrium.comnih.govacs.org Compound Qa5 emerged as a particularly potent agent, exhibiting an excellent in vitro minimum inhibitory concentration (MIC) value of 3.12 μg/mL against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice. bohrium.comnih.govacs.org In vivo assays further confirmed the efficacy of Qa5 , demonstrating a protective efficacy of 33.0% against rice bacterial blight at a concentration of 200 μg/mL, which was superior to the commercial agent bismerthiazol (B1226852) (18.3%). bohrium.comnih.gov The curative efficacy of Qa5 (35.0%) was comparable to that of bismerthiazol (35.7%). bohrium.comnih.gov Mechanistic studies suggested that Qa5 exerts its antibacterial effect by inducing intracellular oxidative damage and disrupting the integrity of the bacterial cell membrane in Xoo. bohrium.comnih.govacs.org

Broad-Spectrum Antimicrobial Potential

Several studies have highlighted the broad-spectrum antimicrobial activity of this compound derivatives, indicating their potential for treating a variety of microbial infections.

A series of new trifluoromethyl quinolone derivatives were synthesized and evaluated for their in vitro antimicrobial activities against two Gram-positive bacteria, three Gram-negative bacteria, and four fungi. nih.gov These derivatives generally showed good activity against Gram-positive bacteria and moderate to comparable activity against Aspergillus niger and Candida albicans. nih.gov

Another study described the synthesis of two new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide (B1668358) and N-alkyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl) quinolin-4-amine derivatives. rsc.org These compounds were screened for their antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa, and for antifungal activity against Candida albicans and Penicillium chrysogenum. rsc.org Compounds 7a and 9c showed significant antimicrobial activity against all tested microorganisms. rsc.org Notably, compounds 6d and 6e exhibited a low MIC value of 6.25 μg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents. rsc.org

The antifungal properties of these derivatives have also been a focus of research. One study reported that compound 4n , a 2-trifluoromethyl quinoline derivative, exhibited significant anti-Phytophthora capsici activity with an inhibitory index of 86%. researchgate.net Another study found that a tetrahydrobenzofuran-4(2H)-one derivative, 4l , displayed high efficacy against Candida albicans, even more so than the standard drug fluconazole. researchgate.net

The following table summarizes the antimicrobial activity of selected this compound derivatives.

| Compound/Derivative | Microorganism | Activity | Reference |

| Qa5 | Xanthomonas oryzae pv. oryzae (Xoo) | MIC: 3.12 μg/mL | bohrium.comnih.govacs.org |

| 7a | Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, Penicillium chrysogenum | Significant antimicrobial activity | rsc.org |

| 9c | Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, Penicillium chrysogenum | Significant antimicrobial activity | rsc.org |

| 6d | Mycobacterium smegmatis | MIC: 6.25 μg/mL | rsc.org |

| 6e | Mycobacterium smegmatis | MIC: 6.25 μg/mL | rsc.org |

| 4n | Phytophthora capsici | 86% inhibitory index | researchgate.net |

| 4l | Candida albicans | Higher efficacy than fluconazole | researchgate.net |

Immunomodulatory Effects: Toll-Like Receptor 7 (TLR7) Agonism

Toll-like receptors (TLRs) are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) to initiate an immune response. researchgate.net TLR7, in particular, identifies single-stranded RNA from viruses and synthetic small-molecule agonists, making it a key target for the development of treatments for viral infections, cancers, and autoimmune diseases. researchgate.netacs.org Derivatives of this compound have been identified as a novel class of selective TLR7 agonists. researchgate.netnih.gov

Initial discovery of these compounds often stems from in-silico ligand-based virtual screening protocols, using known TLR7 agonists like imiquimod (B1671794) as a template. sciforum.net This approach led to the identification of the this compound and the related 2-(trifluoromethyl)quinazolin-4-amine scaffolds as promising candidates for TLR7 agonism. nih.govsciforum.net

Subsequent synthesis and biological evaluation of a focused library of analogues have enabled a systematic exploration of their structure-activity relationships (SAR). researchgate.netsciforum.net These studies have revealed specific structural requirements for potent TLR7 agonist activity. A key finding is the necessity of a secondary or tertiary amine at the 4-position of the quinoline or quinazoline (B50416) scaffold. researchgate.netnih.govresearchgate.net Optimal activity is achieved when this amine is substituted with either small, flexible alkyl groups (up to three carbons) or bulkier, rigid aliphatic rings. researchgate.netnih.govresearchgate.net While both scaffolds show activity, research suggests the quinazoline scaffold is often more favorable for affinity compared to the quinoline core. acs.org

The immunomodulatory potential of these TLR7 agonists is demonstrated by their ability to induce cytokine production. For instance, N-cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine was shown to increase the levels of pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8). researchgate.netnih.govsciforum.net Another potent agonist from a closely related series induced the secretion of IL-1β, IL-12p70, IL-8, and Tumor Necrosis Factor-alpha (TNF-α), highlighting its capacity to modulate the immune response. acs.org These findings underscore the potential of this compound derivatives as chemical probes for developing novel, potent, and selective small-molecule immunomodulators. researchgate.netnih.govresearchgate.net

| Compound Name | Scaffold | Measured Activity | Effect |

|---|---|---|---|

| N-Cyclopropyl-2-(trifluoromethyl)quinazolin-4-amine (46) | Quinazoline | EC50 of 16.8 µM | Induces increased levels of proinflammatory cytokines IL-6 and IL-8. nih.govsciforum.net |

| 8-Hydroxy-1-isobutylchromeno[3,4-d]imidazol-4(1H)-one (26) | Chromenoimidazolone (Related Class) | EC50 of 1.8 μM | Selective TLR7 agonist. researchgate.netnih.gov |

| Compound 21a | 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine (Related Class) | EC50 of 7.8 μM | Induced secretion of cytokines, including IL-1β, IL-12p70, IL-8, and TNF-α. acs.org |

Other Investigated Biological Activities

Beyond their immunomodulatory roles, derivatives of the this compound scaffold have been explored for other therapeutic applications, most notably as anticancer agents.

Antitumor Activity: A significant area of research has been the development of these derivatives as microtubule-targeted agents. nih.govresearchgate.net Through structural optimization, a series of this compound derivatives were designed and synthesized as inhibitors of microtubule polymerization. nih.gov These compounds act similarly to colchicine, binding to its site on tubulin. nih.govresearchgate.net

One representative compound, designated 5e , demonstrated particularly high anti-proliferative activity against several human cancer cell lines, including prostate cancer (PC3), leukemia (K562), and cervical cancer (HeLa), with IC₅₀ values of 0.49 µM, 0.08 µM, and 0.01 µM, respectively. nih.govresearchgate.net Further mechanistic studies confirmed that compound 5e effectively disrupts the tubulin network in HeLa cells, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in a dose-dependent manner. nih.govresearchgate.net The potency of several derivatives, including 5e , 5f , and 5o , against HeLa cells was found to be superior to the natural tubulin inhibitor combretastatin A-4. nih.govresearchgate.net

In a separate line of investigation, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives were designed as potential anticancer agents acting through a dependency on Werner (WRN) helicase. dntb.gov.ua Additionally, other quinoline derivatives, such as 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, have shown potent antiproliferative activity against breast cancer (MCF-7) cells, proving to be two to three times more potent than the standard drug doxorubicin. nih.gov

Antimycobacterial and Antiplasmodium Activity: The versatility of the trifluoromethyl-quinoline scaffold is further demonstrated by its investigation against infectious diseases. A number of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives were evaluated for their in vitro activity against Mycobacterium tuberculosis. semanticscholar.org Several of these compounds showed promising antimycobacterial effects, with one of the most effective derivatives displaying a Minimum Inhibitory Concentration (MIC) of 3.13 µg/ml. semanticscholar.org

Furthermore, new hybrid trifluoromethylquinolines have been designed as antiplasmodium agents to combat malaria. researchgate.net Inspired by the structures of existing antimalarial drugs like mefloquine (B1676156) and amodiaquine, researchers synthesized novel compounds based on the 2,8-bis(trifluoromethyl)quinoline core. One such derivative, N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine, exhibited potent in vitro activity against Plasmodium falciparum with an IC₅₀ of 0.083 µM and significantly reduced parasitemia in mice infected with P. berghei. researchgate.net

| Compound Name/Series | Biological Activity | Key Findings | Mechanism of Action |

|---|---|---|---|

| Compound 5e | Antitumor | Potent anti-proliferative activity against PC3 (IC50: 0.49 µM), K562 (IC50: 0.08 µM), and HeLa (IC50: 0.01 µM) cell lines. nih.govresearchgate.net | Inhibitor of microtubule polymerization; binds to the colchicine site. nih.govresearchgate.net |

| 7-(Trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | Antitumor | Showed 2-3 times higher potency than doxorubicin against MCF-7 breast cancer cells. nih.gov | Antiproliferative. nih.gov |

| 4-Amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives | Antimycobacterial | Effective against Mycobacterium tuberculosis, with the most potent compound having a MIC of 3.13 µg/ml. semanticscholar.org | Inhibition of mycobacterial growth. semanticscholar.org |

| N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine | Antiplasmodium | Potent activity against P. falciparum (IC50: 0.083 µM) and reduced parasitemia in vivo. researchgate.net | Antimalarial. researchgate.net |

Mechanistic Investigations of 2 Trifluoromethyl Quinolin 4 Amine Bioactivity

Elucidation of Molecular Targets

Understanding the specific molecular targets with which a compound interacts is fundamental to elucidating its biological effects. For 2-(Trifluoromethyl)quinolin-4-amine, research into its direct molecular interactions is emerging, with much of the current knowledge inferred from studies of structurally similar quinoline (B57606) and quinazoline (B50416) derivatives.

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interaction

While comprehensive studies focused exclusively on this compound are not prevalent in the literature, the broader class of 2-substituted-4-aminoquinoline derivatives has been identified as inhibitors of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for cell division, motility, and intracellular transport, making them a key target in oncology.

Compounds that disrupt microtubule dynamics often bind to one of several distinct sites on tubulin, with the colchicine binding site being a primary location for small molecule inhibitors. This binding pocket is located at the interface between the α- and β-tubulin subunits. Molecules that bind here physically prevent the curved tubulin dimers from adopting the straight conformation necessary for incorporation into a growing microtubule, thereby inhibiting polymerization and leading to microtubule network disassembly.

Research on related 2-aryl-4-amide-quinoline derivatives has shown that this scaffold can display moderate to potent tubulin polymerization inhibitory activity by interacting with the colchicine binding site. Although these analogues differ from this compound, they establish the quinoline core as a valid pharmacophore for targeting this specific interaction. The activity of these related compounds suggests a plausible, yet unconfirmed, mechanism of action for this compound.

Werner (WRN) Helicase Inhibition

Werner (WRN) helicase is a DNA repair enzyme that has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability (MSI). Inhibition of WRN helicase in MSI-high cancer cells leads to an accumulation of DNA damage and subsequent cell death, sparing normal, microsatellite-stable cells.

Investigation into small molecules for WRN helicase inhibition has identified potent activity within a closely related chemical class: N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives. researchgate.netnih.gov It is crucial to note the structural difference; quinazolines possess two nitrogen atoms in the bicyclic core compared to the single nitrogen in quinolines. Studies demonstrate that these quinazoline analogues exhibit significant WRN-dependent antiproliferative activity. nih.gov For example, certain derivatives were found to be more sensitive to cells overexpressing WRN helicase, indicating a dependency on this target. researchgate.netnih.gov

To date, similar WRN-inhibitory activity has not been reported for the this compound scaffold. The findings for the quinazoline analogues, however, highlight a potential area for future investigation into the quinoline core.

Table 1: WRN-Dependent Antiproliferative Activity of Selected N-aryl-2-trifluoromethyl-quinazoline-4-amine Derivatives Note: The data below pertains to quinazoline analogues, not this compound.

| Compound | Cell Line | IC₅₀ (nM) nih.gov |

|---|---|---|

| 13a | K562 | 134.7 |

| 8i | K562 | 613.6 |

| 6a | K562 | 3871.5 |

| Paclitaxel (Control) | K562 | 35.6 |

| Doxorubicin (B1662922) (Control) | K562 | 2689.0 |

Effects on Intracellular Signaling Pathways

The direct effects of this compound on specific intracellular signaling pathways have not been extensively characterized. However, computational and experimental studies on other substituted quinoline molecules suggest that this heterocyclic system can modulate various signaling cascades.

For instance, a computational analysis of the related compound 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline predicted its potential as an inhibitor of several enzyme families, including kinases and G protein-coupled receptors (GPCRs), which are central components of cellular signaling. tandfonline.com Furthermore, experimental work on 2-amino-3-methylimidazo[4,5-f]quinoline demonstrated its ability to activate the Wnt/β-catenin and TGF-β signaling pathways in a dose-dependent manner. While these findings are for structurally distinct quinoline derivatives, they underscore the capacity of the quinoline core to interact with and modulate key signaling networks. Specific pathway analysis for this compound remains a subject for future research.

Toll-Like Receptor 7 (TLR7) Activation

Toll-Like Receptor 7 (TLR7) is an intracellular pattern recognition receptor that plays a key role in the innate immune system by recognizing single-stranded RNA. Activation of TLR7 triggers downstream signaling cascades that result in the production of inflammatory cytokines and type-I interferons. Certain small molecules with a quinoline or imidazoquinoline core are known to be potent TLR7 agonists. However, a review of the current scientific literature reveals no specific data linking this compound to the activation or inhibition of TLR7.

Cellular Response Mechanisms

Induction of Cell Cycle Arrest

A primary cellular response to the disruption of microtubule dynamics is the induction of cell cycle arrest. The formation of a proper mitotic spindle, composed of microtubules, is essential for the accurate segregation of chromosomes during mitosis (M phase). A spindle assembly checkpoint monitors this process, and if microtubules are destabilized by a chemical agent, the checkpoint is activated, halting the cell cycle, typically at the G2/M transition.

This mechanism is well-documented for inhibitors that bind the colchicine site of tubulin. Studies on N-aryl-2-trifluoromethyl-quinazoline-4-amine analogues, which are confirmed tubulin polymerization inhibitors, have demonstrated their ability to promote cell cycle arrest in the G2/M phase. mdpi.com Given that related quinoline scaffolds also target tubulin, it is highly plausible that this compound would elicit a similar response. If this compound functions as a tubulin polymerization inhibitor, the anticipated cellular outcome would be a halt in cell division at the G2/M phase, preventing cellular proliferation. However, direct experimental confirmation of this effect for this compound is not yet available in the published literature.

Apoptosis Induction

While direct studies on the apoptosis-inducing capabilities of this compound are not extensively documented in the current scientific literature, research on analogous compounds provides valuable insights. A series of novel 4-trifluoromethyl-2-anilinoquinoline derivatives have been synthesized and evaluated for their anti-cancer properties. researchgate.net One of the most potent compounds in this series was found to induce apoptosis and cause cell cycle arrest in cancer cell lines. researchgate.net This suggests that the trifluoromethylquinoline scaffold is a promising framework for the development of pro-apoptotic agents. Further investigation is warranted to determine if this compound shares these apoptosis-inducing characteristics.

Modulation of Cell Migration and Invasion

The metastatic spread of cancer cells is a critical factor in patient mortality, making the inhibition of cell migration and invasion a key therapeutic strategy. Although direct evidence for this compound is limited, a study on a structurally related compound, 4-amino-2-trifluoromethyl-phenyl retinate (ATPR), has demonstrated significant effects on cell migration. nih.govnih.gov

In a wound-healing assay using A549 human lung carcinoma cells, ATPR was shown to effectively inhibit cell migration. nih.gov The mechanism of this inhibition is thought to be associated with the downregulation of myosin light chain kinase (MLCK) and the subsequent reduction in the phosphorylation of the myosin light chain and p38. nih.gov

| Treatment Group | Relative Migration Rate (%) |

|---|---|

| Control | 100 |

| ATPR | Significantly decreased |

| ML-7 (MLCK inhibitor) | Significantly decreased |

These findings on ATPR suggest that compounds containing the 4-amino-2-trifluoromethyl-phenyl moiety may possess anti-migratory properties, highlighting a potential area of investigation for this compound.

Reactive Oxygen Species Generation

The generation of reactive oxygen species (ROS) is a mechanism implicated in the biological activity of various compounds. Research into a series of trifluoromethylated quinoline-phenol Schiff bases, which are derivatives of 6-amino-4-(trifluoromethyl)quinolines, has shown that these compounds possess moderate ROS generation properties. nih.gov This indicates that the trifluoromethylated quinoline structure can contribute to the production of ROS, which can, in turn, elicit a range of cellular responses. The capacity for ROS generation is an important aspect of the bioactivity of these compounds and suggests that this compound may also have the ability to generate ROS.

Mitochondrial Depolarization

Currently, there is a lack of specific research in the scientific literature investigating the direct effects of this compound on mitochondrial membrane potential and its potential to induce mitochondrial depolarization.

Structure Activity Relationship Sar Studies and Rational Design

Impact of Substituent Position and Nature on Biological Activity

The biological profile of 2-(Trifluoromethyl)quinolin-4-amine is intricately linked to the nature and placement of its constituent functional groups. The trifluoromethyl group at the 2-position, the amino group at the 4-position, and other substitutions on the quinoline (B57606) ring all play pivotal roles in defining the molecule's interaction with biological targets.

Role of 4-Amino Substituents

The 4-amino group is a critical determinant of the biological activity of many quinoline derivatives. The nature of the substituents on this amino group can profoundly influence potency and selectivity. For instance, in a series of 2-anilino-4-amino substituted quinazolines, which share a similar pharmacophoric arrangement, monosubstitution on the 4-amino group was generally favored over disubstitution for antimalarial activity. eurekaselect.com The presence of a hydrogen bond donor on the 4-amino group appears to be important for target binding. eurekaselect.com

Furthermore, the introduction of various side chains at the 4-amino position has been explored to modulate the compound's properties. In the development of novel antiplasmodial agents, a variety of amines have been incorporated at this position. For example, the synthesis of 4-aminoquinoline-trifluoromethyltriazoline derivatives has been reported, where different aldehydes were used to generate Schiff bases that subsequently react to form the triazoline ring. researchgate.net This indicates that the 4-amino position is a versatile handle for introducing diverse chemical moieties to fine-tune the biological activity of the this compound scaffold.

Effect of Halogenation and Other Functional Groups

The introduction of halogens and other functional groups onto the quinoline ring is a common strategy to enhance biological activity. Halogens can increase the hydrophobicity of molecules, which may lead to improved membrane permeability and target engagement. nih.gov For example, the introduction of a 6-chloro group in 2-arylvinylquinolines was found to be a key feature for their potent antiplasmodial activity. nih.gov

In addition to halogens, other functional groups can be introduced to optimize the pharmacological profile. For instance, the incorporation of a 4-trifluoromethoxy substituent on a phenyl ring in a series of styrylquinolines resulted in slightly decreased antiplasmodial activity compared to the trifluoromethyl analog, demonstrating that subtle changes in the electronic properties of the substituents can have a noticeable impact. nih.gov

Design Strategies for Enhanced Potency and Selectivity

The development of this compound derivatives with improved therapeutic profiles relies on rational design strategies, including structural optimization and inspiration from natural products.

Structural Optimization Approaches

Structural optimization of the this compound scaffold involves a systematic modification of its different components to enhance potency and selectivity while minimizing off-target effects. A key approach involves exploring the chemical space around the core structure by introducing a variety of substituents. For example, in the optimization of quinolon-4(1H)-imines as dual-stage antimalarials, researchers focused on modifying the scaffold to improve chemical and metabolic stability, leading to compounds with activity against both erythrocytic and exoerythrocytic forms of the malaria parasite. nih.gov

Another optimization strategy involves the introduction of groups that can block metabolic pathways, thereby increasing the bioavailability and duration of action of the compound. researchgate.net Computational modeling and quantum mechanics calculations can also be employed to understand the interactions between the quinoline derivatives and their biological targets, guiding the design of analogs with improved binding affinity. benthamscience.com

Rational Design Inspired by Natural Products

Natural products have historically been a rich source of inspiration for the design of novel therapeutic agents. nih.gov The quinoline scaffold is found in numerous bioactive natural products, such as quinine (B1679958), which has been a cornerstone in the treatment of malaria. nih.gov The structural features of these natural products can be used as a blueprint for the design of new synthetic quinoline derivatives.

For instance, inspired by the structure of quinine and its analogs, researchers have designed and synthesized series of quinoline derivatives with significant fungicidal activities. nih.gov This approach involves identifying the key pharmacophoric elements of the natural product and incorporating them into a simplified, synthetically accessible scaffold like this compound. This strategy of "natural product-inspired" drug discovery allows for the development of novel compounds with potentially improved properties compared to the original natural product. nih.gov

Ligand-Based Virtual Screening Protocols in Derivative Design

Ligand-based virtual screening (LBVS) is a computational strategy employed in drug discovery to identify novel, active compounds from large chemical databases. This approach is particularly valuable when the three-dimensional (3D) structure of the biological target is unknown. The fundamental principle of LBVS is the similarity property principle: molecules with similar structures or chemical features are likely to exhibit similar biological activities. By analyzing a set of known active ligands, computational models can be developed to recognize other molecules with a high probability of being active. Key LBVS methods include pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies.

Pharmacophore modeling is a cornerstone of ligand-based design. It involves identifying the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific target receptor and elicit a biological response. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (RA), and ionizable groups. A consensus pharmacophore model is generated by superimposing a set of active molecules and extracting their common chemical features. This model then serves as a 3D query to rapidly screen virtual libraries, filtering for compounds that match the required spatial arrangement of features.

For instance, in the design of derivatives based on a quinoline scaffold, a pharmacophore model might be developed from highly active compounds. The model would map the key interaction points, such as the hydrogen bond accepting nitrogen atom in the quinoline ring and the hydrophobic nature of the trifluoromethyl group.

Table 1: Example of a Hypothetical Pharmacophore Model for a Quinoline-Based Scaffold This table is for illustrative purposes and represents a typical pharmacophore model.

| Feature Type | Location on Scaffold | Role in Binding |

| Aromatic Ring (RA1) | Quinoline Ring System | π-π stacking interactions |

| Hydrogen Bond Acceptor (HBA1) | Nitrogen at position 1 of the quinoline | Interaction with donor groups in the receptor |

| Hydrophobic (HY1) | Trifluoromethyl group | Van der Waals interactions in a hydrophobic pocket |

| Hydrogen Bond Donor (HBD1) | Amine group at position 4 | Interaction with acceptor groups in the receptor |

Another powerful LBVS technique is the three-dimensional quantitative structure-activity relationship (3D-QSAR). This method establishes a statistical correlation between the 3D properties of a series of compounds and their biological activities. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build these models. In a 3D-QSAR study, molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated. The resulting models can predict the activity of novel, untested compounds and produce intuitive 3D contour maps. These maps highlight regions where modifying a physicochemical property is predicted to enhance or diminish biological activity, thereby guiding the rational design of more potent derivatives.

The robustness and predictive power of a 3D-QSAR model are assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. mdpi.com

Table 2: Statistical Validation Parameters for a Typical 3D-QSAR Model This table illustrates common statistical metrics used to validate 3D-QSAR models.

| Parameter | CoMFA Model | CoMSIA Model | Description |

| q² (Cross-validated r²) | 0.61 | 0.65 | Indicates the internal predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.98 | 0.97 | Measures the correlation between predicted and actual activities for the training set. |

| Standard Error of Estimate (SEE) | 0.09 | 0.11 | Represents the standard deviation of the residuals. |

| F-value | 149 | 135 | A high F-value indicates a statistically significant regression model. |

The contour maps generated from these models provide direct guidance for structural modification. For example, a CoMSIA steric contour map might show a green-colored region near a specific position on the quinoline ring, indicating that bulkier substituents in that area are likely to increase activity. Conversely, a yellow-colored region would suggest that bulky groups are disfavored.

Table 3: Research Findings from 3D-QSAR Contour Map Analysis for Derivative Design This table outlines how 3D-QSAR findings can be translated into specific design strategies.

| Contour Field | Favorable Modification | Unfavorable Modification | Rationale for Design |

| Steric | Green Contours: Add bulky groups | Yellow Contours: Reduce substituent size | Optimize shape complementarity with the binding site. |

| Electrostatic | Blue Contours: Add electron-withdrawing groups | Red Contours: Add electron-donating groups | Enhance electrostatic interactions with the target. |

| Hydrophobic | White Contours: Add hydrophobic groups | Gray Contours: Add hydrophilic groups | Improve binding in hydrophobic pockets of the receptor. |

| H-Bond Donor | Cyan Contours: Add H-bond donor groups | Purple Contours: Avoid H-bond donor groups | Introduce or optimize hydrogen bonding with the target. |

| H-Bond Acceptor | Magenta Contours: Add H-bond acceptor groups | Orange Contours: Avoid H-bond acceptor groups | Introduce or optimize hydrogen bonding with the target. |

By integrating these ligand-based virtual screening protocols, researchers can efficiently navigate vast chemical spaces, prioritize compounds for synthesis, and rationally design novel derivatives of this compound with improved potency and desired biological profiles.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 2-(Trifluoromethyl)quinolin-4-amine, might interact with a biological target.

Prediction of Ligand-Target Interactions

While specific molecular docking studies on this compound are not extensively detailed in the provided search results, the broader class of quinoline (B57606) derivatives has been the subject of numerous docking studies to predict their interactions with various biological targets. For instance, derivatives of 4-aminoquinoline (B48711) have been docked against targets like the falcipain-2-enzyme, a cysteine protease in P. falciparum nih.gov. Similarly, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives, which share structural similarities, have been docked into the binding pocket of the Werner (WRN) helicase nih.gov. These studies suggest that the quinoline scaffold can form key interactions, such as hydrogen bonds and pi-stacking, with amino acid residues in the active sites of enzymes and receptors. For this compound, it is hypothesized that the 4-amino group can act as a hydrogen bond donor, while the quinoline ring system can participate in hydrophobic and aromatic interactions. The trifluoromethyl group, being a strong electron-withdrawing group, can influence the electronic properties of the quinoline ring and potentially engage in specific interactions with the target protein.

Elucidation of Binding Modes and Affinities

The elucidation of binding modes and the prediction of binding affinities are key outcomes of molecular docking simulations. For related quinoline compounds, docking studies have successfully predicted distinct binding conformations and ranked them based on their predicted binding energies nih.gov. For example, in a study of hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole derivatives, docking results revealed a preference for binding to the active site of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) nih.gov. The compound with the highest recorded binding energy also demonstrated the highest inhibitory effect in vitro, highlighting the predictive power of these simulations nih.gov. It is anticipated that molecular docking of this compound against various targets would similarly reveal specific binding poses, identifying the key intermolecular interactions that contribute to its binding affinity. These computational predictions are invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These calculations provide detailed information that complements experimental findings.

Electronic Properties and Theoretical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like this compound. Studies on structurally related compounds, such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline, have utilized DFT with various basis sets (e.g., B3LYP/cc-pVDZ) to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies researchgate.net. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule researchgate.net. For a similar compound, 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the absorption maxima were calculated and attributed to electronic transitions from HOMO to LUMO nih.gov. It is expected that for this compound, the trifluoromethyl group at the 2-position would significantly influence the electron distribution across the quinoline ring, affecting its reactivity and interaction with other molecules. Theoretical calculations can also determine other electronic properties such as dipole moment, polarizability, and hyperpolarizability, which are crucial for understanding the molecule's behavior in electric fields and its potential for non-linear optical applications nih.govresearchgate.net.

| Property | Calculated Value (Representative) | Method |

| HOMO Energy | Varies | DFT/B3LYP |

| LUMO Energy | Varies | DFT/B3LYP |

| Energy Gap (HOMO-LUMO) | Varies | DFT/B3LYP |

| Dipole Moment | Varies | DFT |

Note: The table presents representative properties that can be calculated. Specific values for this compound would require dedicated computational studies.

Vibrational and Structural Property Analysis

Theoretical vibrational analysis, often performed alongside DFT calculations, helps in the assignment of experimental infrared (IR) and Raman spectra. For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, a detailed vibrational assignment was conducted by correlating experimental FT-IR and FT-Raman spectra with theoretical wavenumbers calculated using DFT researchgate.netdergipark.org.tr. This analysis allows for the identification of characteristic vibrational modes associated with specific functional groups, such as the N-H stretching of the amino group and the C-F stretching of the trifluoromethyl group researchgate.net. The optimized molecular geometry, including bond lengths and bond angles, can also be precisely calculated and compared with experimental data from X-ray crystallography, if available nih.gov. These computational structural analyses provide a detailed picture of the molecule's three-dimensional shape and conformational preferences nih.gov.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Representative) | Experimental Wavenumber (cm⁻¹) (Representative) |

| N-H Stretching | ~3400-3500 | ~3400-3500 |

| C-F Stretching | ~1100-1300 | ~1100-1300 |

| Quinoline Ring Vibrations | ~1400-1600 | ~1400-1600 |

Note: The table presents representative vibrational modes and their typical wavenumber ranges. Specific values for this compound would require dedicated computational and experimental studies.

In Silico Investigations for Pharmacokinetic and Pharmacodynamic Property Prediction

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, a crucial step in early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

The pharmacokinetic properties of quinoline derivatives have been investigated using various in silico models nih.govresearchgate.net. These models can predict a range of parameters, including gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability mdpi.com. For example, the "BOILED-Egg" predictive model is often used to visualize a compound's potential for passive gastrointestinal absorption and brain penetration based on its lipophilicity and polar surface area mdpi.com. Studies on other quinoline-based compounds have shown that many derivatives exhibit favorable predicted pharmacokinetic properties researchgate.net. It is anticipated that in silico ADME predictions for this compound would provide valuable insights into its drug-likeness and potential as a therapeutic agent. These predictions help in prioritizing compounds for further experimental validation and can guide chemical modifications to improve their pharmacokinetic profiles nih.govresearchgate.net.

| Pharmacokinetic Parameter | Predicted Property (Representative) | In Silico Model |

| Gastrointestinal Absorption | High/Low | BOILED-Egg, other models |

| Blood-Brain Barrier Penetration | Yes/No | Various models |

| Lipinski's Rule of Five | Compliant/Non-compliant | Rule-based filter |

| Cytochrome P450 Inhibition | Inhibitor/Non-inhibitor | Machine learning models |

Note: The table presents representative pharmacokinetic parameters and the nature of their prediction. Specific predictions for this compound would require dedicated in silico analysis.

Advanced Analytical Techniques in 2 Trifluoromethyl Quinolin 4 Amine Research

Spectroscopic Characterization Methods in Research

Spectroscopic methods provide fundamental insights into the molecular structure and properties of "2-(Trifluoromethyl)quinolin-4-amine" by probing the interaction of the molecule with electromagnetic radiation.

Key vibrational modes for the quinoline (B57606) ring system, the amino group, and the trifluoromethyl group are anticipated. The N-H stretching vibrations of the primary amine are expected to appear in the range of 3300-3500 cm⁻¹. beilstein-journals.org Specifically, for a related compound, asymmetric and symmetric NH₂ stretching modes were observed at 3383 cm⁻¹ in the FT-IR spectrum and 3388 cm⁻¹ in the FT-Raman spectrum. beilstein-journals.org The deformation mode of the amino group (δNH₂) typically presents a characteristic band in the 1500-1600 cm⁻¹ region. beilstein-journals.org

The carbon-carbon stretching vibrations of the quinoline ring system are expected in the 1500-1650 cm⁻¹ region. beilstein-journals.org The trifluoromethyl (CF₃) group exhibits strong characteristic absorption bands. The C-F stretching modes are typically observed in the range of 1100-1350 cm⁻¹. beilstein-archives.org

Table 1: Expected Vibrational Frequencies for this compound based on Analogous Compounds

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretching (asymmetric) | ~3494 | FT-IR, Raman |

| N-H Stretching (symmetric) | ~3383 | FT-IR, Raman |

| N-H Deformation (δNH₂) | ~1592 | FT-IR, Raman |

| C=C Stretching (quinoline) | 1550-1650 | FT-IR, Raman |

| C-N Stretching | 1076-1375 | FT-IR, Raman |

| C-F Stretching (CF₃) | 1100-1350 | FT-IR, Raman |

| C-H Bending (in-plane) | 1143-1525 | FT-IR, Raman |

| C-H Bending (out-of-plane) | 762-842 | FT-IR, Raman |

Data inferred from studies on structurally similar compounds. beilstein-journals.orgbeilstein-archives.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" would provide information on the chemical environment of each proton. While a specific spectrum for this compound is not available, data from the related compound 2-(Trifluoromethyl)quinoline (B1226531) can offer insights into the expected chemical shifts for the quinoline ring protons. beilstein-journals.org The introduction of the amino group at the 4-position is expected to cause an upfield shift of the signals for the protons on the quinoline ring due to its electron-donating nature. The protons of the amino group itself would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. For "this compound," distinct signals would be expected for each of the ten carbon atoms. The carbon atom attached to the trifluoromethyl group (C-2) would exhibit a quartet due to coupling with the three fluorine atoms. The chemical shift of the trifluoromethyl carbon itself is typically observed in the range of 120-130 ppm. rsc.org The presence of the electron-donating amino group at C-4 would influence the chemical shifts of the surrounding carbon atoms. Data from 4-amino-2-methyl-8-(trifluoromethyl)quinoline shows signals for the carbon atoms of the quinoline ring appearing over a wide range from approximately 110 to 161 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~145-155 (quartet) |

| C3 | ~6.5-7.0 | ~100-110 |

| C4 | - | ~140-150 |

| C4a | - | ~145-155 |

| C5 | ~7.5-8.0 | ~120-130 |

| C6 | ~7.0-7.5 | ~120-130 |

| C7 | ~7.5-8.0 | ~120-130 |

| C8 | ~8.0-8.5 | ~125-135 |

| C8a | - | ~140-150 |

| CF₃ | - | ~120-130 (quartet) |

| NH₂ | ~5.0-6.0 (broad) | - |

Predicted chemical shifts are estimations based on data from analogous compounds and general principles of NMR spectroscopy. beilstein-journals.orgrsc.orgresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular ion peak (M⁺) in the mass spectrum of "this compound" would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (212.17 g/mol ). Due to the presence of an odd number of nitrogen atoms, the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org

The fragmentation of the molecular ion would likely involve characteristic losses. Alpha-cleavage is a dominant fragmentation pathway for amines, which could lead to the loss of a hydrogen radical (H•) to form an [M-1]⁺ ion. libretexts.org The trifluoromethyl group can be lost as a CF₃ radical, resulting in an [M-69]⁺ ion. The quinoline ring is relatively stable, and its fragmentation may involve the loss of small neutral molecules like HCN. chempap.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 212 | [M]⁺• (Molecular Ion) |

| 211 | [M-H]⁺ |

| 193 | [M-H-H₂O]⁺ |

| 185 | [M-HCN]⁺• |

| 143 | [M-CF₃]⁺ |

Predicted fragmentation is based on general principles of mass spectrometry for aromatic amines and trifluoromethylated compounds. libretexts.orgchempap.org

UV-Visible absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. Quinoline and its derivatives are known to exhibit interesting photophysical properties. beilstein-journals.org

UV-Visible Absorption: The UV-Vis absorption spectrum of "this compound" is expected to show multiple absorption bands in the ultraviolet and possibly the visible region, corresponding to π → π* and n → π* electronic transitions within the quinoline ring system and involving the amino and trifluoromethyl substituents. beilstein-journals.org The absorption spectra of similar 6-amino-4-(trifluoromethyl)quinolines show electronic transitions in the 250–500 nm region. beilstein-journals.org The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence Spectroscopy: Many quinoline derivatives are fluorescent. Following excitation at an appropriate wavelength, "this compound" is expected to exhibit fluorescence emission. The wavelength of maximum emission and the fluorescence quantum yield are sensitive to the molecular structure and the solvent environment. beilstein-journals.org For related Schiff bases of 6-amino-4-(trifluoromethyl)quinolines, fluorescence emission was observed in the 400-550 nm region, with quantum yields varying depending on the solvent and substituents. beilstein-journals.orgbeilstein-journals.org

Table 4: Expected Photophysical Properties of this compound

| Property | Expected Range |

| Absorption Maximum (λabs) | 250 - 400 nm |

| Emission Maximum (λem) | 400 - 550 nm |

| Stokes Shift | Dependent on solvent polarity |

| Fluorescence Quantum Yield (Φf) | Dependent on solvent polarity |

Expected properties are based on data from analogous 6-amino-4-(trifluoromethyl)quinoline derivatives. beilstein-journals.orgbeilstein-journals.org

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are essential for the separation, purification, and quantification of "this compound" from reaction mixtures and other complex samples.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of "this compound" and for analyzing its concentration in mixtures. A reversed-phase HPLC method would be the most common approach for this type of compound.

A typical HPLC system for the analysis of "this compound" would consist of a C18 stationary phase, which is a nonpolar column that separates compounds based on their hydrophobicity. The mobile phase would likely be a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to achieve optimal separation of the target compound from any impurities or other components in a mixture. nih.govsqu.edu.om

Detection is typically achieved using a UV detector, as the quinoline ring system has a strong chromophore that absorbs UV light. The wavelength of detection would be set at one of the absorption maxima of the compound. For quantification, a calibration curve would be constructed by analyzing standard solutions of known concentrations.

Table 5: A Representative HPLC Method for the Analysis of Amino Aromatic Compounds

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A time-programmed gradient from a higher percentage of A to a higher percentage of B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at a specific wavelength (e.g., 254 nm or λmax) |

| Injection Volume | 10-20 µL |

This is a general method and would require optimization for the specific analysis of this compound. nih.govsqu.edu.om

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile compounds within a sample. While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique is highly applicable to its volatile derivatives. This involves a chemical derivatization step to convert the non-volatile amine into a form that can be readily vaporized and passed through the gas chromatograph.

The primary purpose of derivatization in this context is to increase the volatility and thermal stability of the analyte, as well as to improve its chromatographic behavior and detection sensitivity. For primary amines like this compound, common derivatization strategies include acylation, silylation, or conversion to pentafluorobenzyl (PFB) derivatives. PFB derivatives are particularly advantageous as they exhibit excellent electron capture properties, making them highly sensitive for detection by negative chemical ionization (NCI) mass spectrometry. springernature.com

The GC-MS process begins with the injection of the volatile derivative into the gas chromatograph. The sample is vaporized in a heated inlet and swept onto a capillary column by an inert carrier gas, such as helium. nih.gov The column, typically coated with a stationary phase, separates the components of the sample based on their boiling points and affinity for the stationary phase. As the separated compounds elute from the column, they enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, most commonly by electron impact (EI), which fragments the molecules into a predictable pattern of charged ions. These fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer. The resulting mass spectrum is a unique "fingerprint" for the molecule, allowing for its definitive identification by comparison to spectral libraries. The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a very high degree of confidence in the identification of the analyte.

While specific studies on the GC-MS analysis of volatile derivatives of this compound are not extensively detailed in the literature, the methodology is a standard approach for the analysis of amines and other non-volatile compounds in various matrices. springernature.com The technique is crucial for impurity profiling, metabolite identification, and quantitative analysis in complex mixtures.

Table 1: GC-MS Operating Parameters for Analysis of Volatile Amine Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | HP-5MS capillary column or equivalent |

| Oven Temperature Program | Initial hold at a low temperature (e.g., 35-70°C), followed by a ramp to a higher temperature (e.g., 220-300°C) nih.govmdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 0.8-1.2 mL/min) nih.gov |

| Injector Temperature | 250-260°C nih.gov |

| Injection Mode | Split or splitless, depending on concentration |

| Mass Spectrometer | Operated in full-scan mode |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | e.g., 35-400 m/z mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound. While the specific crystal structure of this compound is not publicly available, analysis of closely related trifluoromethyl-substituted quinoline derivatives provides significant insight into the likely solid-state conformation and packing.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms are determined, and the complete molecular structure is elucidated.

Studies on derivatives such as 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidin-1-ium salts have been conducted, revealing detailed structural information. researchgate.netnih.gov For instance, the crystal structure of 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidin-1-ium 2-hydroxy-2-phenylacetate hemihydrate was solved and shown to crystallize in a centrosymmetric space group. nih.gov In this related structure, the quinoline ring system is essentially planar, and the packing is dominated by extensive hydrogen bonding and π–π stacking interactions. nih.gov

The crystal data for these related compounds illustrate the type of precise structural parameters obtained from X-ray diffraction analysis. For example, in the structure of Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate, the dihedral angle between the benzene (B151609) and pyridyl rings of the quinoline system is reported as 1.59 (12)°. nih.gov The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.gov Such interactions would also be expected to play a role in the crystal lattice of this compound, with the amino group providing a source for strong hydrogen bonding.

Table 2: Representative Crystallographic Data for a Related Trifluoromethyl-Quinoline Derivative (Methyl 2-{[2,8-bis(trifluoromethyl)quinolin-4-yl]oxy}acetate) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₉F₆NO₃ |

| Formula Weight (Mr) | 353.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.6980 (9) |

| b (Å) | 20.549 (4) |

| c (Å) | 15.176 (3) |

| β (°) | 95.74 (3) |

| Volume (V) (ų) | 1457.7 (5) |

| Z (Molecules per unit cell) | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα |

| R-factor (R₁) | 0.051 |

Table 3: Representative Crystallographic Data for a Related Trifluoromethyl-Quinoline Derivative (2-((2,8-bis(trifluoromethyl)quinolin-4-yl)(hydroxy)methyl)piperidin-1-ium trifluoroacetate) researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | [C₁₇H₁₇F₆N₂O][C₂F₃O₂] |

| Crystal System | Triclinic |

| Space Group | P1̄ |

| a (Å) | 7.9873(1) |

| b (Å) | 11.0534(2) |

| c (Å) | 13.2380(3) |

| α (°) | 105.617(1) |

| β (°) | 102.189(1) |

| γ (°) | 106.075(1) |

| Volume (V) (ų) | 1028.76(3) |